

Introduction: The Strategic Value of Fluorinated Alicyclic Scaffolds

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Compound of Interest

Compound Name: (R)-3,3-Difluoro-cyclopantanemethanol

Cat. No.: B1404973

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(R)-3,3-Difluoro-cyclopantanemethanol, identified by CAS number 1407997-85-6, is a chiral, fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. Its structure combines three strategically important motifs for modern drug design: a stereochemically defined center, a non-planar cyclopentyl core, and a geminal difluoro group.

In the landscape of drug discovery, there is a progressive shift away from flat, aromatic-heavy molecules towards more three-dimensional (3D) structures.^[1] Saturated rings like cyclopentane provide access to this valuable 3D space, which can lead to improved target selectivity and better physicochemical properties.^[1] Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, bioavailability, and binding affinity.^{[2][3]} The gem-difluoro group, in particular, is often employed as a stable, non-hydrolyzable bioisostere for a carbonyl group, effectively blocking a potential site of metabolic oxidation without drastically altering the molecule's steric profile.

This guide serves as a technical resource for researchers and drug development professionals, providing in-depth information on the properties, synthesis, handling, and strategic application of **(R)-3,3-Difluoro-cyclopantanemethanol**.

Physicochemical Properties and Specifications

The intrinsic properties of **(R)-3,3-Difluoro-cyclopantanemethanol** are foundational to its application. The introduction of the two fluorine atoms significantly influences the electronic

character of the cyclopentyl ring, creating a dipole moment and affecting the acidity of adjacent protons.

Property	Value	Source(s)
CAS Number	1407997-85-6	[4] [5] [6]
IUPAC Name	(R)-(3,3-difluorocyclopentyl)methanol	[4]
Molecular Formula	C ₆ H ₁₀ F ₂ O	[4] [6]
Molecular Weight	136.14 g/mol	[4] [6]
Appearance	Light yellow liquid	[4]
Typical Purity	≥97%	[4]
SMILES	OC[C@@H]1CCC(F)(F)C1	[4]
Storage	Store at room temperature or under inert gas at 2-8°C.	[4] [7]

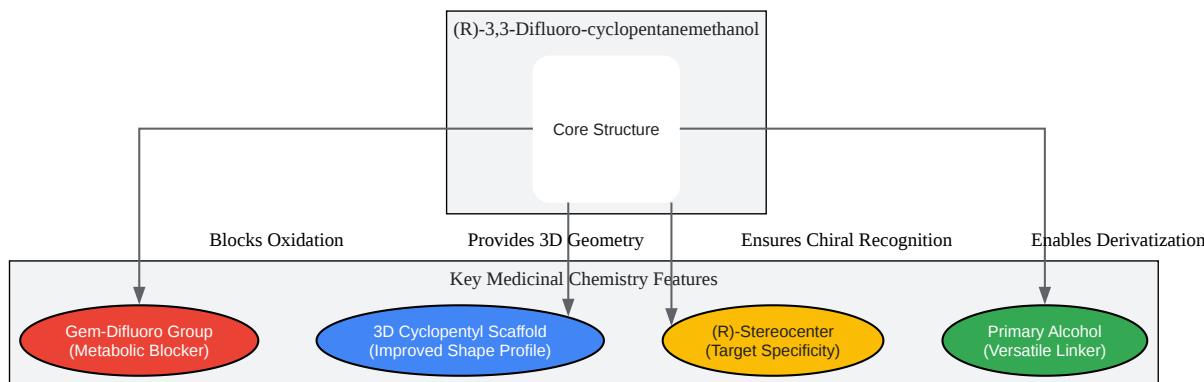
Strategic Importance in Medicinal Chemistry

The utility of **(R)-3,3-Difluoro-cyclopentanemethanol** stems from the synergistic combination of its structural features. Each component offers a distinct advantage in the design of novel therapeutic agents.

- **Gem-Difluoro Group:** This motif serves as a powerful metabolic shield. The C-F bond is exceptionally strong, making the 3-position of the ring resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes. This can significantly enhance the pharmacokinetic profile of a drug candidate.[\[2\]](#)
- **Cyclopentyl Scaffold:** As a saturated carbocycle, it imparts a distinct three-dimensional geometry, unlike flat aromatic rings. This 3D character is often crucial for fitting into complex protein binding pockets and can reduce attrition rates during drug development.[\[1\]](#)
- **(R)-Chirality:** The defined stereocenter allows for precise, stereoselective interactions with chiral biological targets such as enzymes and receptors. This is critical for optimizing potency

and reducing off-target effects.

- Primary Alcohol Handle: The hydroxymethyl group provides a versatile point for chemical modification and further elaboration, allowing for the straightforward connection of this building block to other parts of a target molecule via esterification, etherification, or conversion to other functional groups.



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Key structural features and their roles in drug design.

Synthesis and Characterization Workflow

While a specific, scalable synthesis for CAS 1407997-85-6 is proprietary to its manufacturers, a plausible and robust synthetic strategy can be devised based on established chemical transformations.^{[8][9]} The following protocol is a representative example grounded in common laboratory practice.

Proposed Synthetic Protocol

This proposed synthesis starts from a commercially available chiral precursor, (R)-cyclopent-2-en-1-ol.

Step 1: Protection of the Alcohol

- Reaction: Protection of the secondary alcohol of (R)-cyclopent-2-en-1-ol as a silyl ether (e.g., TBDMS ether) to prevent interference in subsequent steps.
- Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).
- Rationale (Expertise): TBDMS is chosen for its stability under the conditions of the subsequent hydroboration/oxidation and fluorination steps, yet it can be readily removed at the end of the synthesis under mild acidic conditions.

Step 2: Hydroboration-Oxidation

- Reaction: Anti-Markovnikov hydroxylation of the alkene to install a hydroxyl group at the 3-position.
- Reagents: 1) Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$), 2) Sodium hydroxide (NaOH), Hydrogen peroxide (H_2O_2).
- Rationale (Trustworthiness): This two-step, one-pot procedure is a highly reliable and diastereoselective method for converting alkenes to alcohols, ensuring the correct positioning of the oxygen for the subsequent oxidation to a ketone.

Step 3: Oxidation to Ketone

- Reaction: Oxidation of the newly formed secondary alcohol to a ketone.
- Reagents: Dess-Martin periodinane (DMP) or Swern oxidation reagents.
- Rationale (Expertise): DMP is a mild and efficient oxidizing agent that minimizes the risk of side reactions. It is preferred for its operational simplicity compared to a Swern oxidation, which requires cryogenic temperatures.

Step 4: Geminal Deoxofluorination

- Reaction: Conversion of the ketone at the 3-position to the target 3,3-difluoro group.
- Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
- Rationale (Trustworthiness): DAST is a standard reagent for the deoxofluorination of ketones.^{[8][9]} The reaction must be performed in an anhydrous environment and with caution, as DAST can be hazardous. This is the key step for installing the difluoro moiety.

Step 5: Deprotection and Functional Group Transformation

- Reaction: Removal of the silyl protecting group and conversion of the resulting alcohol to a leaving group (e.g., tosylate).
- Reagents: 1) Tetrabutylammonium fluoride (TBAF) or HF-Pyridine, 2) p-Toluenesulfonyl chloride (TsCl), Pyridine.
- Rationale (Expertise): This sequence converts the protected alcohol into a reactive intermediate suitable for displacement to introduce the final hydroxymethyl carbon.

Step 6: Nucleophilic Displacement and Reduction

- Reaction: Displacement of the tosylate with cyanide, followed by reduction of the resulting nitrile and ester (if starting from a carboxylate precursor) to the primary alcohol.
- Reagents: 1) Sodium cyanide (NaCN), 2) Lithium aluminum hydride (LiAlH₄).
- Rationale (Trustworthiness): This two-step sequence is a classic method for extending a carbon chain by one and converting it to an amine or, with a reducing agent like LiAlH₄ on an intermediate ester, to the primary alcohol. An alternative route could involve the reduction of a corresponding carboxylic acid or ester at the 1-position.^{[8][9]}

Purification and Quality Control Workflow

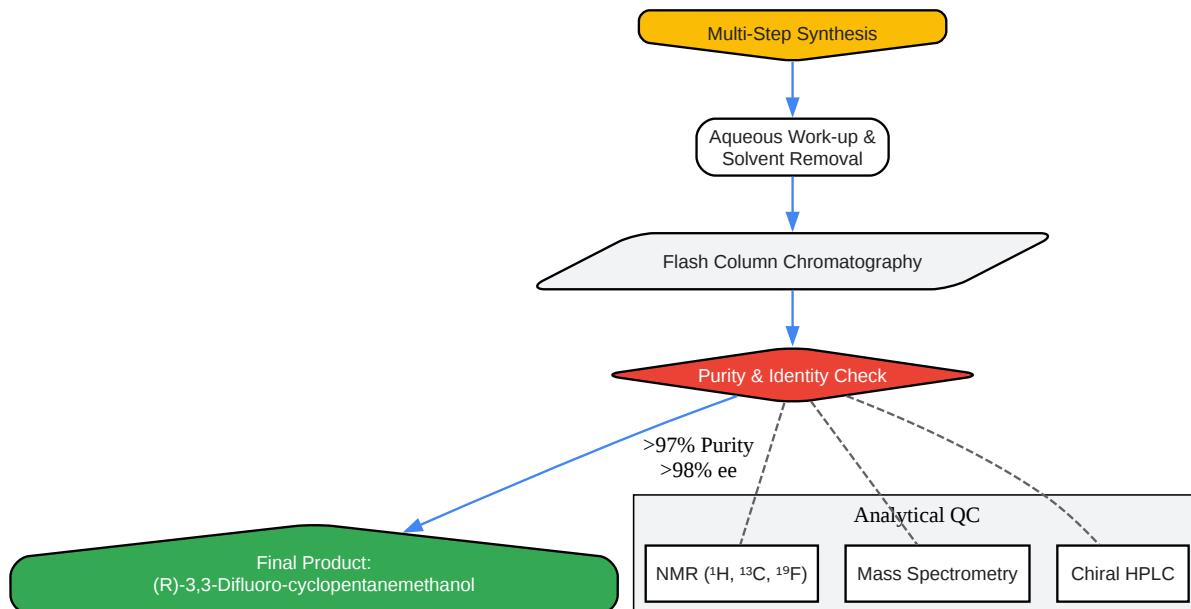
Ensuring the purity and identity of the final product is paramount. A multi-step validation process is required.

1. Crude Purification:

- Method: Flash column chromatography on silica gel.
- Eluent System: A gradient of ethyl acetate in hexanes is typically effective for separating the polar product from non-polar starting materials and byproducts.
- Rationale: This is the standard method for purifying moderately polar organic compounds, providing good resolution and scalability.

2. Analytical Characterization:

- ^1H and ^{19}F NMR Spectroscopy: To confirm the structure. The ^1H NMR should show the characteristic multiplet for the CH_2OH group, while the ^{19}F NMR will confirm the presence of the CF_2 group.
- Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight (136.14 g/mol) and fragmentation pattern.
- Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (e.g., >98% ee). This is a self-validating step critical for a chiral building block. A suitable chiral column (e.g., Chiraldak® series) must be used.



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General workflow for synthesis, purification, and QC.

Safety, Handling, and Storage

Proper handling of **(R)-3,3-Difluoro-cyclopentanemethanol** is essential. While a specific safety data sheet (SDS) should always be consulted, the following information is based on data for structurally related compounds and supplier information.[\[4\]](#)[\[10\]](#)[\[11\]](#)

Hazard Category	Description	GHS Pictogram
Physical Hazard	Flammable liquid and vapour.	GHS02 (Flame)
Health Hazard	Harmful if swallowed or in contact with skin. Causes serious eye irritation/damage.	GHS07 (Exclamation Mark)

Handling Procedures:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.
- Keep away from heat, sparks, open flames, and other ignition sources.[\[10\]](#)[\[11\]](#)
- Ground and bond containers when transferring material to prevent static discharge.
- Avoid breathing vapors or mist.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[11\]](#)
- For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[\[7\]](#)
- Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[\[10\]](#)

Conclusion

(R)-3,3-Difluoro-cyclopentanemethanol is more than just a chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of a 3D alicyclic core, a metabolically robust gem-difluoro group, and a synthetically versatile alcohol handle makes it an invaluable tool for medicinal chemists. By providing a pre-built, chirally pure scaffold with desirable physicochemical

properties, it enables the rapid exploration of novel chemical space and accelerates the development of safer and more effective therapeutics.

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